Nickel sulfamate

Description

Properties

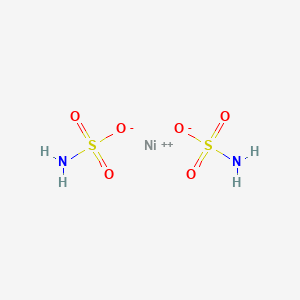

IUPAC Name |

nickel(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERTUBUCQCSNJU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(SO3NH2)2, H4N2NiO6S2 | |

| Record name | Nickel(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Nickel(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065622 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nickel sulfamate, 50% aqueous solution: blue-green liquid; [MSDSonline] | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13770-89-3 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Laboratory-Scale Synthesis of Nickel Sulfamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary methods for synthesizing nickel sulfamate (Ni(SO₃NH₂)₂) in a laboratory setting. This compound is a highly soluble salt crucial for various applications, including low-stress electroplating and electroforming. The selection of a synthesis method depends on factors such as the desired purity of the final solution, the available starting materials, and the required production scale. This document details the most common and effective synthesis routes, providing clear experimental protocols and quantitative data to facilitate reproducible results.

Core Synthesis Methodologies

The laboratory preparation of this compound typically involves the reaction of an acidic sulfamic acid solution with a nickel-containing precursor. The most prevalent methods utilize nickel carbonate, nickel hydroxide, or metallic nickel powder as the nickel source. Each method presents distinct advantages and challenges in terms of reaction kinetics, impurity profiles, and process control.

Synthesis from Nickel Carbonate

The reaction of nickel carbonate (NiCO₃) with sulfamic acid (HSO₃NH₂) is a straightforward and common method. The reaction proceeds with the evolution of carbon dioxide gas, driving the reaction to completion.

Reaction: NiCO₃(s) + 2HSO₃NH₂(aq) → Ni(SO₃NH₂)₂(aq) + H₂O(l) + CO₂(g)[1][2][3][4]

This method is favored for its simplicity and the relatively safe nature of the reactants. However, careful control of the addition of nickel carbonate is necessary to prevent excessive foaming due to the rapid release of carbon dioxide.

Synthesis from Nickel Hydroxide

Similar to the carbonate method, nickel hydroxide (Ni(OH)₂) can be reacted with sulfamic acid to produce this compound and water.

Reaction: Ni(OH)₂(s) + 2HSO₃NH₂(aq) → Ni(SO₃NH₂)₂(aq) + 2H₂O(l)[5]

This method avoids the foaming associated with the carbonate reaction but requires a high-quality nickel hydroxide precursor to ensure the purity of the final product.

Synthesis from Nickel Powder

The direct dissolution of high-purity nickel powder in sulfamic acid is another effective synthesis route.[6][7][8][9] This method is advantageous as it can produce a high-purity this compound solution, provided the starting nickel powder is of high quality. The primary challenge is the relatively slow reaction rate, which can be significantly enhanced.

Reaction: Ni(s) + 2HSO₃NH₂(aq) + ½O₂(g) → Ni(SO₃NH₂)₂(aq) + H₂O(l)[6]

To accelerate the dissolution, oxygenation of the reaction mixture is crucial.[6][7][8][9] Maintaining a low pH and elevated temperature also favors a faster reaction but increases the risk of sulfamic acid hydrolysis.[6] The use of initiators such as hydrogen peroxide can further increase the reaction rate.[7][8][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthesis methods, compiled from various sources.

| Parameter | Nickel Carbonate Method | Nickel Hydroxide Method | Nickel Powder Method |

| Reactant Ratio (Nickel Source:Sulfamic Acid) | Stoichiometric (excess NiCO₃ added until effervescence ceases) | Stoichiometric | 1 : 3 to 1 : 4 (by weight)[11] |

| Reaction Temperature | Warm water, up to 65-70°C[12][13] | 60-70°C[13] | 40-60°C[6] |

| pH Control | Self-regulating due to consumption of acid | Final pH adjusted to 3.7-4.0[13] | Maintained below 5.0, preferably 1.5-2.5[6][8][9] |

| Reaction Time | Dependent on addition rate | Approximately 1 hour[13] | 80-120 minutes (with oxygenation)[6] |

| Typical Yield | High | High | >98.5%[8][11] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Nickel Carbonate

Materials:

-

Sulfamic acid (HSO₃NH₂)

-

Nickel carbonate (NiCO₃)

-

Deionized water

-

Heating mantle and magnetic stirrer

-

Large beaker or flask (to accommodate potential foaming)

-

Filtration apparatus

Procedure:

-

In a large beaker, dissolve 10 g of sulfamic acid in 100 ml of warm deionized water with stirring.[12]

-

Slowly add small portions of nickel carbonate powder to the sulfamic acid solution.[12] Allow the effervescence of carbon dioxide to subside between additions.

-

Continue adding nickel carbonate until no more dissolves and the evolution of carbon dioxide ceases.[12] This indicates that the sulfamic acid has been neutralized.

-

Gently heat the solution on a steam bath to evaporate some of the water, resulting in a concentrated green solution.[12]

-

Filter the hot solution to remove any unreacted nickel carbonate and other solid impurities.[12]

-

Allow the filtrate to cool slowly to facilitate the crystallization of this compound dihydrate. For a liquid concentrate, evaporate to the desired concentration.[12]

Protocol 2: Synthesis of this compound from Nickel Powder with Oxygenation

Materials:

-

High-purity nickel powder (e.g., 200 mesh, 99.8% purity)[11]

-

Sulfamic acid (HSO₃NH₂)

-

Deionized water

-

Reaction vessel with agitation and gas sparging capabilities

-

Oxygen source (e.g., compressed oxygen cylinder)

-

pH meter

-

Heating equipment

Procedure:

-

Create a slurry of nickel powder in deionized water in the reaction vessel. A substantial excess of nickel powder (3 to 5 times the stoichiometric requirement) is recommended to enhance the dissolution rate.[6][9]

-

Begin vigorous agitation to keep the nickel powder suspended.

-

Start sparging with pure oxygen gas into the suspension.[6][9]

-

Gradually add solid sulfamic acid to the slurry. Monitor the pH continuously and control the addition rate to maintain the pH below 5.0, ideally in the range of 1.5 to 2.5, to minimize hydrolysis.[6][9]

-

The reaction can be accelerated by maintaining the temperature between 40°C and 60°C.[6]

-

Continue the reaction with agitation and oxygenation until the reaction is complete, which is indicated by a sharp rise in pH to around 5.0.[6][9]

-

Once the reaction is complete, stop the oxygen flow and agitation.

-

Separate the this compound solution from the unreacted nickel powder by decantation or filtration.[6]

Purification of this compound Solutions

For applications requiring high purity, such as electroplating, the synthesized this compound solution may need further purification to remove metallic and organic contaminants.[14]

High pH Treatment for Metallic Impurity Removal

-

Transfer the this compound solution to a separate treatment tank and heat to approximately 65°C (150°F).[14]

-

Prepare a slurry of nickel carbonate and add it to the solution to raise the pH to between 5.2 and 5.8.[14] This will cause the precipitation of metallic hydroxides, particularly iron and chromium.[14]

-

Add a small amount of 30% hydrogen peroxide (approximately 0.5 to 1.0 ml per liter) to oxidize any ferrous iron to ferric iron, facilitating its precipitation.[14]

-

Agitate the solution at temperature for at least 2 hours, then allow the precipitates to settle.[14]

-

Filter the solution to remove the precipitated impurities.[14]

-

Adjust the pH of the purified solution back to the desired operating range (typically 3.5-4.5) using sulfamic acid.[15]

Visualizing the Synthesis and Purification Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes.

Caption: Alternative synthesis pathways for this compound.

Caption: High pH purification process for this compound solution.

References

- 1. Nickel oxyacid salts - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. gauthmath.com [gauthmath.com]

- 5. chembk.com [chembk.com]

- 6. US3620669A - Production of this compound - Google Patents [patents.google.com]

- 7. This compound|High-Purity Research Compound [benchchem.com]

- 8. Buy this compound (EVT-294720) | 13770-89-3 [evitachem.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. CN1233625C - Preparation of nickel sulphamate - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. CN101704517B - Preparation method of electronic grade high-purity nickel sulfamic acid solution - Google Patents [patents.google.com]

- 14. technic.com [technic.com]

- 15. Surface Technology Environmental Resource Center - STERC [sterc.org]

fundamental chemistry of nickel sulfamate solutions

An In-depth Technical Guide to the Fundamental Chemistry of Nickel Sulfamate Solutions

Introduction

This compound electroplating is a cornerstone process for applications demanding high-purity, low-stress, and highly ductile nickel deposits. First developed in 1938, this method is distinguished from the traditional Watts bath by its use of this compound (Ni(SO₃NH₂)₂) instead of nickel sulfate. The unique properties of the sulfamate anion facilitate the deposition of nickel with a fine-grained structure and exceptionally low internal stress, making it indispensable for the aerospace, electronics, and telecommunications industries.[1][2] This technical guide provides a comprehensive exploration of the , detailing the roles of its core components, the influence of operating parameters, and key experimental protocols for bath analysis and control.

Core Chemistry of the this compound Bath

The performance of a this compound plating bath is dictated by the synergistic functions of its primary components. The solution is primarily composed of this compound, which provides the source of nickel ions, and boric acid, which acts as a pH buffer.[2][3] In some formulations, nickel chloride or bromide is added to improve anode corrosion.[4]

Key Components and Their Functions

-

This compound (Ni(SO₃NH₂)₂): As the principal salt, this compound provides the nickel ions (Ni²⁺) for deposition at the cathode.[5] The sulfamate anion (SO₃NH₂⁻) is crucial for producing deposits with low internal stress.[1] The high solubility of this compound allows for formulations with high metal content, which is advantageous for high-speed plating applications.[6]

-

Boric Acid (H₃BO₃): Boric acid is a critical component that functions as a pH buffer, preventing rapid fluctuations in pH at the cathode surface.[7][8] While its pKa suggests it shouldn't buffer effectively in the typical operating pH range (3.5-4.5), it is understood to complex with nickel ions, and its presence is vital to prevent pitting and burning at high current densities.[6][7] It helps to stabilize the pH in the cathode film, where the hydrogen evolution reaction would otherwise cause a sharp increase in local pH, leading to the precipitation of nickel hydroxides and brittle deposits.[9][10]

-

Nickel Chloride (NiCl₂) or Nickel Bromide (NiBr₂): While chloride-free baths produce the lowest stress deposits, small additions of chloride or bromide are often used to promote uniform anode dissolution and prevent anode passivation, especially at higher current densities.[10][11] However, increasing chloride content leads to a sharp and linear increase in the tensile stress of the deposit.[6]

-

Wetting Agents/Anti-Pitting Additives: These are surfactants added to reduce the surface tension of the solution. This prevents hydrogen bubbles from adhering to the cathode surface, which would otherwise cause pitting in the deposit.[12]

Table 1: Typical this compound Bath Compositions

| Component | Conventional Bath | High-Speed Bath |

| This compound (as Ni metal) | 75 - 105 g/L (10 - 14 oz/gal) | 90 - 135 g/L (12 - 18 oz/gal) |

| Boric Acid | 30 - 45 g/L (4.0 - 6.0 oz/gal) | 30 - 45 g/L (4.0 - 6.0 oz/gal) |

| Nickel Chloride | 0 - 8 g/L (0 - 1.0 oz/gal) | 8 - 15 g/L (1.0 - 2.0 oz/gal) |

| Wetting Agent | As required | As required |

(Data compiled from various sources, including[4][13])

Electrochemical Reactions

The electrodeposition process involves simultaneous reactions at the anode and cathode.

-

At the Cathode (Workpiece):

-

Nickel Deposition (Primary Reaction): Nickel ions are reduced to metallic nickel. Ni²⁺ + 2e⁻ → Ni (s)

-

Hydrogen Evolution (Side Reaction): Hydrogen ions are reduced to hydrogen gas. This reaction consumes a small percentage of the current, reducing cathode efficiency to 98-100%.[6][14] 2H⁺ + 2e⁻ → H₂ (g)

-

-

At the Anode (Nickel Source):

If the anode becomes passive (inactive), the primary anodic reaction shifts to the oxidation of water or sulfamate ions, which is detrimental to the bath.[4][10] Using sulfur-depolarized (SD) anodes is crucial to ensure proper dissolution and prevent passivation.[15]

Influence of Operating Parameters

The physical properties of the nickel deposit—particularly internal stress, hardness, and ductility—are highly dependent on the bath's operating conditions.[4][9]

-

Temperature: The typical operating range is 45°C to 60°C (113°F to 140°F).[2]

-

Increasing Temperature: Generally decreases tensile stress.[6] However, temperatures above 60-65°C significantly accelerate the hydrolysis of the sulfamate ion, which is detrimental to the bath.[15][16]

-

Decreasing Temperature: Increases stress and can lead to "burning" at high current densities.[4][6]

-

-

Current Density: The acceptable range is wide but must be matched with agitation and temperature.

-

Agitation: Vigorous agitation is necessary, especially for high-speed plating. It replenishes nickel ions at the cathode surface, dislodges hydrogen bubbles, and allows for the use of higher current densities.[6][15]

Table 2: Effect of Operating Parameters on Deposit Properties

| Parameter | Effect of Increase | Effect of Decrease |

| Temperature | Decreased tensile stress, increased risk of hydrolysis | Increased tensile stress |

| pH | Increased hardness and stress (above 5.0) | Decreased cathode efficiency (below 3.5) |

| Current Density | Increased tensile stress, potential for burning | Lower deposition rate |

| Chloride Content | Sharply increased tensile stress | Lower anode efficiency, potential passivation |

(Data compiled from[4][6][11])

Bath Stability and Impurity Control

Maintaining the chemical integrity of the this compound bath is critical for consistent results. The primary degradation pathway is hydrolysis, and contamination by metallic and organic impurities can severely affect the deposit's properties.

Hydrolysis of the Sulfamate Ion

The sulfamate ion can slowly hydrolyze, breaking down into ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions. This reaction is accelerated by high temperatures (>65°C) and low pH (<3.0).[6][16]

NH₂SO₃⁻ + H₂O → NH₄⁺ + SO₄²⁻

The buildup of ammonium ions is particularly detrimental, as it significantly increases the tensile stress and hardness of the deposit, leading to embrittlement.[4][13] There is no practical way to remove ammonium ions from the bath, so prevention through careful temperature and pH control is essential.[16]

Common Impurities and Their Effects

This compound solutions are sensitive to both metallic and organic contaminants, which can be introduced from impure salts, anodes, drag-in, or breakdown of additives.[4][16]

Table 3: Common Impurities and Their Effects on Nickel Deposits

| Impurity | Typical Source | Effect | Max. Limit (ppm) | Removal Method |

| Iron (Fe) | Drag-in, dissolution of equipment | Roughness, pitting, reduced ductility, increased stress | < 10-20 | High pH treatment (>4.5) & filtration |

| Copper (Cu) | Bussing, impure salts/anodes | Dark low-current-density deposits, reduced adhesion | < 10 | Low current density (LCD) dummying |

| Chromium (Cr) | Drag-in (from Cr plating) | Peeling, dark deposits, cracking, reduced efficiency | < 3 | High pH treatment & filtration |

| Zinc (Zn) | Drag-in, impure anodes | Streaky deposits, reduced ductility | < 10 | Low current density (LCD) dummying |

| Lead (Pb) | Equipment (avoid lead coils) | Dark low-current-density deposits, increased stress | < 2 | Low current density (LCD) dummying |

| Organic Contaminants | Additive breakdown, drag-in | Pitting, brittleness, increased stress | N/A | Activated carbon treatment |

Experimental Protocols & Quality Control

Regular analysis and control are paramount for maintaining the health of a this compound bath and ensuring the quality of the deposited layer.

Experimental Workflow for Bath Maintenance

A typical workflow for bath analysis involves sampling, chemical titration, Hull cell testing for performance evaluation, and corrective actions based on the results.

Protocol: Hull Cell Analysis

The Hull cell is a miniature plating unit used to qualitatively assess the condition of a plating bath over a range of current densities on a single test panel.

Objective: To evaluate the appearance of the deposit and identify issues like burning, pitting, poor coverage, or the effects of impurities.

Methodology:

-

Preparation: A 267 mL sample of the this compound solution is placed in a standardized Hull cell.

-

Panel Installation: A clean, polished brass or steel Hull cell panel is placed as the cathode. A nickel anode is used.

-

Plating: A direct current (typically 2-3 amps) is applied for a set time (e.g., 5-10 minutes). The cell's geometry creates a current density gradient across the panel, from high on one end to low on the other.

-

Analysis: The panel is removed, rinsed, and dried. The appearance of the deposit is examined across the current density range.

-

Bright, uniform deposit: Indicates a healthy bath.

-

Darkness in Low CD areas: Suggests metallic contamination (e.g., copper, lead).

-

Pitting: May indicate organic contamination or insufficient wetting agent.

-

Burning/Cracking in High CD areas: May indicate low boric acid, low metal content, or organic contamination.

-

Protocol: Internal Stress Measurement

Objective: To quantify the internal stress (tensile or compressive) of the nickel deposit.

Methodology (Bent Strip Method):

-

Substrate: A thin, flexible metal strip (the leg of a stressometer) is masked on one side.

-

Plating: The unmasked side of the strip is plated with a specific thickness of this compound under controlled conditions.

-

Measurement: As the nickel deposits, internal stress causes the strip to bend. The degree of deflection is measured.

-

Calculation: The measured deflection is used in a standardized formula, along with the properties of the substrate and the thickness of the deposit, to calculate the internal stress in megapascals (MPa) or pounds per square inch (psi). Tensile stress causes the strip to bend towards the anode, while compressive stress causes it to bend away.

Conclusion

The is a complex interplay between its core components, operating parameters, and external contaminants. The bath's ability to produce low-stress, ductile, and pure nickel deposits is directly tied to the unique role of the sulfamate anion and the buffering capacity of boric acid. For researchers and professionals in fields requiring high-performance materials, a thorough understanding and rigorous control of the solution's chemistry—from electrochemical reactions and ion hydrolysis to impurity management—are essential for achieving consistent, reliable, and high-quality results.

References

- 1. nbinno.com [nbinno.com]

- 2. theadvint.com [theadvint.com]

- 3. This compound Solution | High-Purity Nickel Plating Chemical Supplier in China – Properties, Applications, Safety, MSDS [sulfonic-acid.com]

- 4. nmfrc.org [nmfrc.org]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Surface Technology Environmental Resource Center - STERC [sterc.org]

- 7. electrochemsci.org [electrochemsci.org]

- 8. finishing.com [finishing.com]

- 9. researchgate.net [researchgate.net]

- 10. finishing.com [finishing.com]

- 11. technic.com [technic.com]

- 12. finishing.com [finishing.com]

- 13. scribd.com [scribd.com]

- 14. casf.ca [casf.ca]

- 15. sterc.org [sterc.org]

- 16. finishing.com [finishing.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel Sulfamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of nickel sulfamate, with a particular focus on its aqueous solutions and applications relevant to scientific research and development. This document consolidates key quantitative data, details experimental protocols for analysis, and visualizes relevant pathways and workflows to support professionals in materials science, chemistry, and pharmacology.

Physical Properties

This compound, in its solid form, is typically encountered as a green crystalline powder, most commonly as the tetrahydrate, Ni(SO₃NH₂)₂·4H₂O.[1] However, it is most frequently utilized as a concentrated aqueous solution, which is a clear, dark green liquid.[2][3] Its high solubility in water is a key characteristic, making it ideal for creating high-concentration electrolyte baths.[4]

Quantitative Physical Data

The following tables summarize the key physical properties of this compound and its aqueous solutions.

Table 1: Physical Properties of Solid this compound

| Property | Value | Notes |

| Chemical Formula | Ni(SO₃NH₂)₂·4H₂O | Tetrahydrate form[1] |

| Molecular Weight | 322.93 g/mol | For the tetrahydrate[5] |

| Appearance | Green crystalline powder | [1] |

| Density | 2.25 g/cm³ (at 20°C) | Anhydrous form[2][6] |

| Solubility in Water | Highly soluble | Cannot be successfully re-crystallized from solution[4] |

Table 2: Physical Properties of Aqueous this compound Solutions

| Property | Value | Conditions/Notes |

| Appearance | Clear, green to blue-green liquid | [7] |

| Density / Specific Gravity | 1.1 - 1.2 g/cm³ | Typical range for plating solutions[7] |

| 1.55 g/mL | For a concentrated solution (180 g/L Ni)[8] | |

| pH | 3.0 - 5.0 | Typical operating range for electroplating[9] |

| Conductivity | Good electrical conductivity | Suitable for electroplating[7][10] |

| Boiling Point | >104.44°C (220°F) | Higher than pure water due to dissolved salts[7][11] |

| Surface Tension | ~30 dyn/cm | In a plating bath with wetting agents[12] |

| Viscosity | Dependent on concentration and temperature | Requires experimental measurement (e.g., Ostwald viscometer)[12] |

Chemical Properties

This compound is the nickel salt of sulfamic acid and is known for its stability under normal storage conditions.[7] However, it is susceptible to hydrolysis at elevated temperatures (above 60°C) and low pH, which can lead to the formation of ammonium and sulfate ions, altering the properties of the solution.[6][9]

Chemical Identity

-

Chemical Name: Nickel(II) sulfamate

-

Synonyms: Nickel bis(sulfamidate), Nickel aminosulfonate

-

CAS Number: 13770-89-3 (for the anhydrous form)[6]

Reactivity and Stability

-

Thermal Decomposition: When heated, this compound tetrahydrate loses its water of crystallization. At temperatures above 110°C, it begins to decompose, forming basic salts. Further heating leads to the formation of a mixture of brown-black nickel oxide and green nickel oxide.[6]

-

Hydrolysis: The sulfamate ion can hydrolyze, especially at temperatures above 60°C and low pH, to form ammonium and sulfate ions. This is an important consideration in applications requiring high solution stability, such as electroplating.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents.[6]

Experimental Protocols

Accurate analysis of this compound solutions is critical for maintaining process control in industrial and research applications. The following are detailed methodologies for key experiments.

Determination of Nickel Concentration by EDTA Titration

This method is widely used for the accurate determination of the nickel content in a sulfamate solution.

Principle: Nickel(II) ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metal ion indicator, such as murexide, which changes color when all the free nickel ions have been complexed by the EDTA.

Reagents:

-

Standardized 0.1 M EDTA solution

-

Ammonium hydroxide (concentrated)

-

Murexide indicator powder

-

Deionized water

Procedure:

-

Pipette a 2.0 mL sample of the this compound solution into a 250 mL Erlenmeyer flask.

-

Dilute the sample with approximately 100 mL of deionized water.

-

Add 10 mL of concentrated ammonium hydroxide to the flask to adjust the pH.

-

Add a small amount (approximately 0.1 g) of murexide indicator to the solution, which should turn a pale straw color.

-

Titrate the solution with the standardized 0.1 M EDTA solution until the color changes to a distinct blue-violet endpoint.

-

Record the volume of EDTA solution used.

Calculation: The concentration of nickel in the original solution can be calculated using the following formula: Nickel (g/L) = (Volume of EDTA in mL) x (Molarity of EDTA) x 58.69 / (Volume of sample in mL)

Determination of Chloride Concentration by Titration

Chloride is often added to this compound baths to improve anode corrosion. Its concentration can be determined by titration with silver nitrate.

Principle: Chloride ions react with silver nitrate to form a white precipitate of silver chloride. The endpoint is detected using potassium chromate as an indicator, which forms a reddish-brown precipitate of silver chromate after all the chloride has precipitated.

Reagents:

-

Standardized 0.1 N silver nitrate solution

-

5% potassium chromate (K₂CrO₄) indicator solution

-

Deionized water

Procedure:

-

Pipette a 5.0 mL sample of the this compound solution into a 250 mL Erlenmeyer flask.

-

Dilute with approximately 100 mL of deionized water.

-

Add 1.0 mL of the 5% potassium chromate indicator solution. The solution will turn a yellow-green color.

-

Titrate with the standardized 0.1 N silver nitrate solution until the first permanent reddish-brown precipitate forms.

-

Record the volume of silver nitrate solution used.

Calculation: The concentration of nickel chloride hexahydrate can be calculated based on the volume of silver nitrate titrant.

Determination of Boric Acid Concentration by Titration

Boric acid is used as a buffering agent in this compound solutions.

Principle: Boric acid is a weak acid and cannot be directly titrated. However, in the presence of a polyol like mannitol, it forms a much stronger complex acid that can be titrated with a strong base, such as sodium hydroxide.

Reagents:

-

Standardized 0.1 N sodium hydroxide solution

-

Mannitol

-

Phenolphthalein indicator or a pH meter for potentiometric titration

-

Deionized water

Procedure:

-

Pipette a 2.0 mL sample of the this compound solution into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water.

-

Add about 5 grams of mannitol to the flask and dissolve.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with the standardized 0.1 N sodium hydroxide solution to the first permanent pink endpoint.

-

Record the volume of sodium hydroxide solution used.

Calculation: The concentration of boric acid is calculated from the volume of sodium hydroxide titrant.

Relevance to Drug Development and Biomedical Applications

While this compound is not directly used as a therapeutic agent, its properties and the properties of the resulting nickel coatings are relevant to the biomedical and pharmaceutical fields in several ways.

Nickel in Biological Systems and Signaling Pathways

Nickel is a known carcinogen and can induce toxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.[13] For drug development professionals, understanding these pathways is crucial for toxicology studies and for developing potential chelation therapies for nickel poisoning.

Nickel-Induced Hypoxia Signaling: Carcinogenic nickel compounds have been shown to activate the hypoxia-inducible signaling pathway. This involves the activation of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a key role in cellular response to low oxygen. The activation of this pathway by nickel can promote tumor growth.

Biomedical Device Coatings

The properties of sulfamate nickel plating, such as high purity, low internal stress, and excellent uniformity, make it a candidate for coating medical devices.[14] For instance, it can be used as an underlayer for gold or silver plating on electrical contacts in medical electronics or as a corrosion-resistant and biocompatible coating on certain surgical instruments. However, the potential for nickel ion leaching and subsequent allergic reactions or toxicity is a critical consideration in the biocompatibility of such coatings.[15]

Controlled Drug Delivery

While not directly involving this compound, research into nickel-containing materials for controlled drug delivery is an emerging area. For example, nickel-titanium alloys (Nitinol) are being explored for creating smart drug carriers that respond to physiological stimuli.[16] Furthermore, nickel-based nanoparticles and layered double hydroxides are being investigated for their potential to release nickel ions in a controlled manner to induce apoptosis in cancer cells.[17][18] The chemistry of nickel coordination, which is central to the formation of this compound, is also fundamental to the design of chelating agents used in treating nickel poisoning and in the development of nickel-based therapeutics.[19][20][21][22]

Experimental and Analytical Workflows

A typical workflow for the analysis and maintenance of a this compound solution in a research or quality control setting involves several key steps, from sample preparation to data analysis and solution adjustment.

Conclusion

This compound possesses a unique combination of physical and chemical properties that make it highly valuable in fields ranging from materials science to potentially biomedical applications. Its high solubility, the low stress of the resulting nickel deposits, and its well-defined analytical chemistry are key to its utility. For researchers and professionals in drug development, an understanding of the toxicology of nickel and its interactions with biological systems is paramount. While direct pharmaceutical applications of this compound are not established, the fundamental chemistry and the properties of nickel coatings are relevant to the development of medical devices and novel therapeutic strategies. This guide provides a foundational understanding of these aspects to support further research and innovation.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. researchgate.net [researchgate.net]

- 3. electrochemsci.org [electrochemsci.org]

- 4. Surface Technology Environmental Resource Center - STERC [sterc.org]

- 5. americanelements.com [americanelements.com]

- 6. sterc.org [sterc.org]

- 7. proplate.com [proplate.com]

- 8. A newly synthesized nickel chelate can selectively target and overcome multidrug resistance in cancer through redox imbalance both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nmfrc.org [nmfrc.org]

- 10. This compound tetrahydrate | H12N2NiO10S2 | CID 16211747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS#:13770-89-3 | Chemsrc [chemsrc.com]

- 12. finishing.com [finishing.com]

- 13. This compound | H4N2NiO6S2 | CID 83720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. kcjplating.com [kcjplating.com]

- 15. proplate.com [proplate.com]

- 16. Nitinol for Advancement in Controlled Drug Delivery Systems [eureka.patsnap.com]

- 17. Controllable nickel ions release from deferoxamine mesylate-triggered nickel-iron layered double hydroxide for eliciting apoptotic cell death in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chelation in metal intoxication. XXXVIII: Effect of structurally different chelating agents in treatment of nickel intoxication in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Alleviation of nickel-induced biochemical alterations by chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pharmacy180.com [pharmacy180.com]

- 22. scispace.com [scispace.com]

crystal structure of electrodeposited nickel from sulfamate bath

An In-depth Technical Guide to the Crystal Structure of Electrodeposited Nickel from Sulfamate Baths

Introduction

Nickel electrodeposited from sulfamate baths is a cornerstone material in numerous high-technology sectors, including aerospace, electronics, and automotive engineering, prized for its unique combination of low internal stress, high ductility, and excellent corrosion resistance.[1][2][3] The performance of these nickel coatings is intrinsically linked to their crystal structure, which is established during the electrocrystallization process. This technical guide provides a comprehensive overview of the factors influencing the crystal structure of nickel electrodeposits from sulfamate solutions. It details the interplay between bath chemistry, deposition parameters, and the resultant microstructural features such as grain size, crystallographic texture, and morphology, and connects these features to critical mechanical properties.

The Nickel Sulfamate Plating Bath

The exceptional properties of sulfamate nickel deposits originate from the specific chemistry of the electrolyte. A typical bath is a multi-component system where each ingredient has a defined role.

Core Components:

-

This compound (Ni(SO₃NH₂)₂): This is the primary source of nickel ions for deposition.[2] The sulfamate anion is key to achieving deposits with low internal stress compared to other nickel salts like sulfates or chlorides.[3]

-

Boric Acid (H₃BO₃): Acts as a buffering agent to maintain a stable pH at the cathode surface, which is crucial for preventing the precipitation of nickel hydroxide and ensuring a consistent, high-quality deposit.[1][2]

-

Nickel Chloride (NiCl₂): Often added in small quantities to improve anode corrosion and enhance current efficiency. However, increasing chloride content also linearly increases the internal tensile stress of the deposit.[4]

Additives: Organic and inorganic additives are frequently used to modify the deposit's properties. Saccharin is a widely studied sulfur-containing additive that acts as a grain refiner and stress reducer.[5][6] Its presence can dramatically alter the crystal structure and mechanical properties of the nickel layer.

Table 1: Typical Composition of a General-Purpose this compound Bath

| Component | Concentration | Purpose |

| This compound | 300 - 450 g/L | Primary source of Ni²⁺ ions |

| Nickel (as metal) | 70 - 135 g/L | |

| Boric Acid | 30 - 45 g/L | pH buffer |

| Nickel Chloride | 0 - 15 g/L | Anode corrosion promoter |

| Additives (e.g., Saccharin) | As required | Grain refiner, stress reducer |

The exact composition can be adjusted to meet specific deposit property requirements such as desired hardness or stress levels.[1][4]

Influence of Deposition Parameters on Crystal Structure

The final microstructure of the electrodeposited nickel is not static; it is dynamically controlled by the operating conditions of the plating bath. Manipulating these parameters allows for the tailoring of the deposit's properties.[2]

Current Density

Current density is a critical parameter that directly influences the rate of deposition and the nucleation of new grains.

-

Grain Size: Higher current densities generally increase the nucleation rate, which leads to finer grains.[7] Conversely, lower current densities tend to form larger grains due to a slower deposition rate.[7]

-

Internal Stress: Lower current densities typically result in lower internal stress.[7] As current density increases, stress within the deposit tends to rise.[4]

-

Morphology: At very high current densities, "burning" can occur, leading to rough or nodular deposits, particularly at edges and corners.[7] The crystal organization can also shift from columnar to equiaxed as current density increases.[7]

Bath Temperature

The temperature of the sulfamate bath has a significant effect on the deposit's texture and internal stress.

-

Texture: Temperature can dictate the preferred crystallographic orientation. For instance, in one study, nickel deposited at 50°C from a sulfamate bath exhibited a[8] texture, indicative of an out-growth mode.[9] In contrast, deposits plated at lower temperatures (below 40°C) showed a strong[10] texture, which is typical of lateral growth.[9]

-

Internal Stress: Internal stress generally decreases as the bath temperature increases.[1][4] Optimal operating temperatures are typically between 45°C and 60°C.[1]

-

Grain Structure: The[10]-oriented deposits formed at lower temperatures tend to have a well-defined columnar grain structure with fewer lattice defects, while the[8]-oriented deposits at higher temperatures consist of fibrous grains with more dislocations and twins.[9]

pH

The pH of the electrolyte must be carefully controlled, typically within a range of 3.5 to 4.5.[1]

-

Internal Stress: Stress has a slight minimum around a pH of 4.0.[4] Stress increases slowly at lower pH values and rises sharply above pH 5.0.[2][4]

-

Hardness and Ductility: Above pH 5.0, the hardness of the deposit increases, but ductility decreases due to the co-deposition of basic nickel salts.[2]

Additives (Saccharin)

Additives can have the most profound impact on the crystal structure.

-

Grain Size: The addition of saccharin causes a dramatic reduction in grain size. In one experiment, the nominal grain size was reduced from approximately 1.5 µm in an additive-free bath to around 40 nm with the addition of saccharin.[5]

-

Texture: Saccharin also reorients the film texture. Deposits from a conventional sulfamate bath may show a weak (210) texture, which shifts to a distinct (111) texture when saccharin is added.[5]

-

Morphology: Without saccharin, the deposit often has a fine, fibrous, or columnar morphology.[5] The addition of saccharin yields a fine-grained, equiaxed structure with a less pronounced columnar nature.[5]

-

Hardness: Due to significant grain refinement, the use of saccharin increases the as-deposited hardness of the nickel.[5]

Table 2: Summary of Parameter Effects on Nickel Crystal Structure and Properties

| Parameter | Effect on Grain Size | Effect on Texture/Orientation | Effect on Internal Stress | Effect on Hardness |

| ↑ Current Density | Decreases (finer grains)[7] | Can shift from columnar to equiaxed[7] | Increases[4] | Increases[11] |

| ↑ Temperature | Increases[9] | Shifts from[10] to[8][9] | Decreases[1][4] | Decreases[9] |

| ↑ pH (above 4.5) | No significant direct effect noted | - | Increases sharply[4] | Increases (with reduced ductility)[2] |

| Add Saccharin | Drastically decreases (to nano-scale)[5] | Shifts from (210) to (111)[5] | Reduces tensile stress | Increases[5] |

Experimental Protocols

The characterization of electrodeposited nickel requires a suite of analytical techniques to probe its structure from the macro to the nano-scale.

Electrodeposition Workflow

A typical experimental setup for nickel electrodeposition involves the following steps:

-

Substrate Preparation: The cathode (the part to be plated) is mechanically and chemically cleaned to ensure good adhesion. This often involves degreasing, acid activation, and rinsing.

-

Bath Formulation: The this compound electrolyte is prepared by dissolving the constituent salts in deionized water. The pH is adjusted, and the solution is often purified by carbon treatment and dummy plating to remove impurities.[4]

-

Electrodeposition: The prepared cathode and a suitable nickel anode are immersed in the thermostatically controlled bath.[12] A direct current is applied between the electrodes for a specified duration to achieve the desired coating thickness. Agitation is often used to ensure uniform deposition.

-

Characterization: After deposition, the coated substrate is removed, rinsed, and dried. It is then subjected to various analyses to determine the properties of the nickel layer.

Material Characterization Techniques

-

X-Ray Diffraction (XRD): This is the primary technique used to determine the preferred crystallographic orientation (texture) of the nickel deposit.[9][13] By analyzing the relative intensities of the diffraction peaks, researchers can identify dominant crystal planes like (100), (111), or (210).

-

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the deposit's cross-section, allowing for direct observation and measurement of grain size, grain morphology (equiaxed vs. columnar), and the density of lattice defects such as dislocations and twins.[9][14]

-

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the coating, revealing features like nodule size, smoothness, and the presence of any cracks or defects.[11]

-

Internal Stress Measurement: Techniques like the spiral contractometer or flexible strip method are used to quantify the internal stress (tensile or compressive) within the deposited layer.

Structure-Property Relationships

The mechanical properties of the nickel deposit are a direct consequence of its crystal structure. Understanding these relationships is key to engineering coatings for specific applications.

-

Hardness: The hardness of the deposit is strongly correlated with its grain size, following the Hall-Petch relationship, which states that hardness increases as grain size decreases.[14] Therefore, deposits with finer grains, such as those produced with saccharin or at higher current densities, are harder.[5][11]

-

Internal Stress: Low internal stress is a defining characteristic of deposits from sulfamate baths.[1] Stress is influenced by factors that distort the crystal lattice, such as the incorporation of impurities (e.g., from additives or bath breakdown products) and the density of crystal defects.[6]

-

Ductility: Ductility is generally inversely related to hardness. Coarser-grained, low-stress deposits tend to be more ductile, allowing them to bend or deform without fracturing.[1]

The logical flow from process parameters to final properties is visualized below.

Conclusion

The s is a complex function of bath composition and operating parameters. By carefully controlling variables such as current density, temperature, pH, and the use of additives, it is possible to precisely engineer the microstructure of the deposit. This control allows for the tailoring of critical mechanical properties, including hardness, ductility, and internal stress, to meet the demanding requirements of advanced engineering applications. A thorough understanding of the experimental protocols and structure-property relationships outlined in this guide is essential for researchers and scientists aiming to optimize the performance of sulfamate nickel coatings.

References

- 1. theadvint.com [theadvint.com]

- 2. nmfrc.org [nmfrc.org]

- 3. nbinno.com [nbinno.com]

- 4. Surface Technology Environmental Resource Center - STERC [sterc.org]

- 5. osti.gov [osti.gov]

- 6. technic.com [technic.com]

- 7. bigelaizincplating.com [bigelaizincplating.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of current density on the microstructure and morphology of the electrodeposited nickel coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p2infohouse.org [p2infohouse.org]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. nmfrc.org [nmfrc.org]

Mind the Gap: A Technical Guide to the Thermodynamic Properties of Aqueous Nickel Sulfamate Solutions

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous nickel sulfamate solutions are critical in various high-stakes industrial applications, most notably in electroforming and electroplating where low-stress, high-purity nickel deposits are paramount. Despite their widespread use, a comprehensive, publicly available dataset of their fundamental thermodynamic properties is conspicuously absent. This technical guide directly addresses this knowledge gap. It furnishes the limited available data for this compound solutions, outlines the rigorous experimental protocols required to measure these properties, and presents a detailed comparative analysis using the well-characterized aqueous nickel sulfate system as an analogue. This document serves as a foundational resource, providing both a summary of the current state of knowledge and a methodological framework for future research to fully characterize this important industrial solution.

Introduction: The Data Deficit in this compound Thermodynamics

This compound, Ni(SO₃NH₂)₂, is prized for its extreme aqueous solubility, which exceeds that of common nickel salts like sulfate and chloride. This property, combined with the low internal stress of the resulting electrodeposits, makes it the electrolyte of choice for applications demanding high precision and durability. However, a thorough review of scientific literature reveals a significant lack of systematically tabulated thermodynamic data (density, viscosity, heat capacity, activity coefficients) for aqueous this compound solutions across a range of concentrations and temperatures. This guide aims to collate the sparse existing data and provide the necessary experimental frameworks to empower researchers to fill this critical void.

Quantitative Data for Aqueous this compound Solutions

The available quantitative data for the thermodynamic properties of aqueous this compound solutions is limited to a few specific data points, primarily related to typical electroplating bath compositions.

Table 1: Reported Thermodynamic Properties of Aqueous this compound Solutions

| Property | Value | Concentration | Temperature (°C) |

| Specific Gravity | ~1.15 - 1.25 | Typical Plating Bath | Not Specified |

| Specific Gravity | 1.32 | 180 g/L | 60 |

| Density | ≥1.538 g/mL | ≥180 g/L Ni | 20 |

| Specific Heat Capacity | 0.44 J/(g·K) | Not Specified | Not Specified |

This table underscores the pressing need for more extensive and systematic experimental investigation.

A Comparative Case Study: Aqueous Nickel Sulfate (NiSO₄)

To illustrate the type of comprehensive data required for a full thermodynamic characterization, we present data for the closely related and well-studied aqueous nickel sulfate system. These values serve as a benchmark for what researchers should aim to establish for this compound.

Table 2: Density of Aqueous Nickel Sulfate (NiSO₄) Solutions at 25°C

| Molality (mol/kg) | Density (g/cm³) |

| 0.1 | 1.0158 |

| 0.5 | 1.0762 |

| 1.0 | 1.1485 |

| 1.5 | 1.2173 |

| 2.0 | 1.2825 |

Table 3: Viscosity of Aqueous Nickel Sulfate (NiSO₄) Solutions at 25°C

| Molality (mol/kg) | Viscosity (mPa·s) |

| 0.1 | 1.025 |

| 0.5 | 1.284 |

| 1.0 | 1.768 |

| 1.5 | 2.511 |

| 2.0 | 3.642 |

Table 4: Apparent Molar Isobaric Heat Capacity of Aqueous Nickel Sulfate (NiSO₄) Solutions at 25°C

| Molality (mol/kg) | Apparent Molar Heat Capacity, Cp,ϕ (J/(mol·K)) |

| 0.1 | -155.1 |

| 0.5 | -110.3 |

| 1.0 | -69.8 |

| 1.5 | -38.2 |

Data for NiSO₄ solutions are compiled from various literature sources for illustrative purposes.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring the core properties of aqueous electrolyte solutions like this compound.

Density Measurement

Density is a fundamental property required for the derivation of other thermodynamic quantities such as apparent molar volume.

Methodology: Vibrating Tube Densitometry

-

Principle: A U-shaped tube is electromagnetically excited to oscillate at its natural frequency.[1][2] This frequency is dependent on the total mass of the tube and its contents. When the tube is filled with the sample solution, the change in oscillation frequency is precisely measured and related to the density of the liquid.[1][2]

-

Apparatus: A digital vibrating tube densitometer (e.g., Anton Paar DMA series).

-

Calibration:

-

Perform a two-point calibration using fluids of well-known density that bracket the expected density range of the samples.

-

Common calibration standards are dry air and ultrapure water at a precisely controlled temperature.

-

The instrument calculates calibration constants based on the measured oscillation periods for these standards.[3][4]

-

-

Procedure:

-

Ensure the sample is homogenous and free of air bubbles. Degas if necessary.

-

Inject the sample solution into the measurement cell of the thermostatted densitometer.

-

Allow the temperature to stabilize to the desired setpoint (e.g., 25.00 ± 0.01 °C).[5]

-

Record the oscillation period once the reading is stable.

-

The instrument's software converts the period into a density value using the stored calibration constants.[2]

-

Thoroughly clean and dry the cell between samples to prevent cross-contamination.

-

Viscosity Measurement

Viscosity characterizes a fluid's resistance to flow and is crucial for understanding transport phenomena.

Methodology: Capillary Viscometry

-

Principle: This method is based on Poiseuille's law, which relates the viscosity of a fluid to the time it takes for a specific volume to flow through a capillary of a known diameter and length under a constant pressure head.[6][7][8]

-

Apparatus: A glass capillary viscometer (e.g., Ostwald or Ubbelohde type), a constant temperature water bath, and a stopwatch.[9]

-

Calibration:

-

Determine the viscometer constant (K) using a reference liquid of known viscosity and density (e.g., ultrapure water) at the desired experimental temperature.

-

The constant is calculated from the flow time (t) and the known kinematic viscosity (ν = η/ρ) of the reference liquid.

-

-

Procedure:

-

Pipette a precise volume of the sample solution into the viscometer.

-

Submerge the viscometer in the constant temperature bath, ensuring the capillary section is fully immersed, and allow it to thermally equilibrate (typically 15-20 minutes).

-

Using suction, draw the liquid up through the capillary past the upper timing mark.

-

Release the suction and accurately measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Repeat the measurement at least three times to ensure reproducibility.

-

The kinematic viscosity (ν) of the sample is calculated using the equation: ν = K × t, where t is the average flow time.[9]

-

The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the independently measured density of the solution (η = ν × ρ).

-

Heat Capacity Measurement

Heat capacity is essential for understanding the heat transfer characteristics of the solution and for calculating enthalpies of dilution and reaction.

Methodology: Adiabatic Bomb Calorimetry (for Enthalpy of Solution/Dilution)

While a bomb calorimeter is primarily for combustion, the principles of adiabatic calorimetry are central to measuring heat changes in solution. For solution measurements, a solution calorimeter is used.

-

Principle: An adiabatic calorimeter is designed to prevent heat exchange with the surroundings.[10] A known mass of the salt is dissolved in a known mass of solvent, or a concentrated solution is diluted, inside an insulated vessel (Dewar). The resulting temperature change of the solution is measured with high precision.

-

Apparatus: A solution calorimeter, a high-precision digital thermometer (e.g., a thermistor with a resolution of ±0.001 K), a stirrer, and a heating element for calibration.

-

Calibration:

-

The heat capacity of the calorimeter system (Ccal) is determined by electrical calibration.[10]

-

A known amount of electrical energy (Q = V·I·t) is supplied to the system via the heater, and the resulting temperature rise (ΔT) is measured.

-

Ccal is calculated as Q/ΔT.

-

-

Procedure (for Enthalpy of Solution):

-

Place a precisely weighed amount of water in the calorimeter vessel.

-

Place a precisely weighed sample of this compound in a sealed ampoule submerged in the water.

-

Allow the system to reach thermal equilibrium while stirring, monitoring the temperature for a stable baseline.

-

Break the ampoule to initiate dissolution.

-

Record the temperature change until a new stable final temperature is reached.[11][12][13]

-

The heat of reaction (qrxn) is calculated from the temperature change (ΔT) and the heat capacities of the calorimeter and the final solution.

-

The molar enthalpy of solution (ΔHsoln) is then determined. From this, the apparent molar heat capacity can be derived.

-

Activity Coefficient Determination

Activity coefficients are a measure of the deviation from ideal thermodynamic behavior and are crucial for accurate modeling of chemical equilibria.

Methodology: Potentiometry

-

Principle: The mean ionic activity coefficient can be determined by measuring the electromotive force (EMF) of a concentration cell.[14][15] A concentration cell consists of two half-cells with identical electrodes but different electrolyte concentrations.[14][16]

-

Apparatus: A high-impedance digital potentiometer, two identical nickel-ion selective electrodes (or electrodes of the second kind reversible to the sulfamate anion, if available), a salt bridge, and a series of this compound solutions of varying, precisely known concentrations.

-

Procedure:

-

Construct an electrochemical cell where one half-cell contains a reference solution of this compound with a known activity coefficient (determined by extrapolation to infinite dilution), and the other half-cell contains the sample solution.[17] An example cell setup would be: Ni(s) | Ni(SO₃NH₂)₂(aq, m₁) || Ni(SO₃NH₂)₂(aq, m₂) | Ni(s)

-

Immerse the electrodes in their respective solutions and connect them via the salt bridge.

-

Measure the potential difference (EMF or Ecell) between the two half-cells using the potentiometer.

-

The EMF is related to the activities (a) of the nickel ions in the two solutions by the Nernst equation: Ecell = (RT/zF) ln(a₂/a₁) where a = γ±·m

-

By measuring Ecell across a range of molalities (m₂), the mean ionic activity coefficient (γ±) for each concentration can be calculated relative to the reference solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive thermodynamic characterization of an aqueous electrolyte solution.

Conclusion and Future Outlook

The industrial importance of aqueous this compound solutions stands in stark contrast to the scarcity of its fundamental thermodynamic data. This guide serves as both a compilation of the limited known information and a call to action for the scientific community. By implementing the detailed experimental protocols for densitometry, viscometry, calorimetry, and potentiometry outlined herein, researchers can systematically generate the high-quality data needed for robust process modeling, optimization, and innovation. The provided workflow and comparative data for nickel sulfate offer a clear roadmap for this essential undertaking. A comprehensive understanding of these properties will undoubtedly lead to enhanced control and efficiency in the critical fields of precision manufacturing and materials science.

References

- 1. cpinstruments.com [cpinstruments.com]

- 2. instrumentationtools.com [instrumentationtools.com]

- 3. acta.imeko.info [acta.imeko.info]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. zeroinstrument.com [zeroinstrument.com]

- 7. en1.nbchao.com [en1.nbchao.com]

- 8. capillary viscometer and its typesr.pptx [slideshare.net]

- 9. How Does a Viscometer Work? - SenTec [cdsentec.com]

- 10. aa6kj.hopto.org [aa6kj.hopto.org]

- 11. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 12. web.williams.edu [web.williams.edu]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. users.metu.edu.tr [users.metu.edu.tr]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

The Pivotal Role of Sulfamic Acid in Nickel Electrodeposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of sulfamic acid and its nickel salt, nickel sulfamate, in the electrodeposition of nickel. The unique properties of the sulfamate-based electrolyte system offer significant advantages over traditional Watts baths, particularly in producing high-purity, low-stress, and highly ductile nickel deposits. Such characteristics are paramount in numerous high-technology applications, including aerospace, electronics, and precision engineering. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and a summary of the quantitative effects of various process parameters on the final deposit properties.

Core Principles of Sulfamate Nickel Electrodeposition

The foundation of the sulfamate nickel plating process lies in the use of this compound, Ni(SO₃NH₂)₂, as the primary source of nickel ions. Unlike the sulfate anion in a Watts bath, the sulfamate anion (NH₂SO₃⁻) plays a crucial role in mitigating the internal stress of the electrodeposited nickel layer. The substitution of an amino group (NH₂) for a hydroxyl (OH) group in sulfuric acid to form sulfamic acid imparts unique properties that are reflected in the quality of the electrodeposits.

The primary advantages of the sulfamate nickel plating process include:

-

Low Internal Stress: Sulfamate baths are specifically formulated to produce deposits with minimal internal stress, which is critical for applications involving mechanical loads or thermal cycling to prevent cracking or peeling.

-

High Ductility: The resulting nickel coatings are highly ductile, allowing them to be bent or elongated without fracturing.

-

High Purity: The process yields a dense, uniform layer of 99.9% pure nickel.

-

High Deposition Rates: The high solubility of this compound allows for the formulation of electrolytes with a high metal content, enabling operation at high current densities and thus faster plating rates.

-

Process Simplicity and Stability: The bath composition is relatively simple, making it easier to control and maintain compared to other nickel plating solutions.

The Role of Key Bath Constituents

A typical sulfamate nickel electrodeposition bath consists of several key components, each with a specific function:

-

This compound (Ni(SO₃NH₂)₂): The primary source of nickel ions (Ni²⁺) for deposition onto the cathode. Its high solubility is a key advantage.

-

Boric Acid (H₃BO₃): Acts as a buffering agent to stabilize the pH of the solution at the cathode surface. This is crucial for preventing the codeposition of nickel hydroxides, which can lead to brittle and stressed deposits.

-

Nickel Chloride (NiCl₂): Often added in small amounts to improve anode corrosion, especially when using non-activated nickel anodes. However, increasing chloride content leads to a sharp and linear increase in tensile stress. For low-stress applications, sulfur-depolarized anodes are used to eliminate the need for chlorides.

-

Wetting Agents (Surfactants): Added to reduce the surface tension of the electrolyte, which helps to prevent pitting caused by the adherence of hydrogen bubbles to the cathode surface.

-

Additives/Stress Modifiers: Various organic and inorganic compounds can be added to modify the properties of the deposit, such as hardness, brightness, and internal stress. For instance, saccharin is a common additive used to reduce stress and refine the grain structure.

Quantitative Impact of Process Parameters

The properties of the electrodeposited nickel are highly dependent on the operating parameters of the sulfamate bath. The following tables summarize the quantitative effects of key variables on the final deposit characteristics.

Table 1: General Purpose Sulfamate Nickel Bath Composition and Typical Deposit Properties

| Component | Concentration | Function |

| This compound | 300 - 450 g/L | Source of Ni²⁺ ions |

| Nickel Chloride | 0 - 30 g/L | Anode corrosion promoter |

| Boric Acid | 30 - 45 g/L | pH buffer |

| Operating Conditions | Value | |

| Temperature | 40 - 60 °C | |

| pH | 3.5 - 4.5 | |

| Cathode Current Density | 2 - 15 A/dm² | |

| Agitation | Cathode rod or solution circulation | |

| Average Physical Properties | Value | |

| Hardness | 250 - 350 VHN | |

| Tensile Strength | 620 MPa (90,000 psi) | |

| Elongation | 20 - 30% in 2" | |

| Internal Stress (tensile) | ~3.45 MPa (500 psi) |

Source: Adapted from Surface Technology Environmental Resource Center

Table 2: Effect of Operating Parameters on Internal Stress in Sulfamate Nickel Deposits

| Parameter | Effect on Tensile Stress | Notes |

| Temperature | Decreases with increasing temperature | An increase from 40°C to 60°C can significantly reduce tensile stress. |

| pH | Slight minimum at pH 4.0; increases sharply above pH 5.0 | Codeposition of basic nickel salts at higher pH increases stress. |

| Current Density | Increases gradually with increasing current density | Agitation can mitigate this effect. |

| Nickel Chloride Conc. | Increases sharply and linearly with increasing concentration | Each 10% increase in NiCl₂ can increase stress by approximately 20.7 MPa (3,000 psi). |

| Ammonium Ion (NH₄⁺) Conc. | Increases tensile stress and lowers ductility | Formed from the hydrolysis of sulfamate ions at high temperatures and low pH. |

| Agitation | Reduces the rate of stress increase with current density |

Table 3: Influence of Bath Temperature on Grain Size and Hardness of Sulfamate Nickel Deposits

| Bath Temperature (°C) | Predominant Texture | Average Grain Size | Hardness (Vickers) |

| 30 | Larger | Lower | |

| 40 | Larger | Lower | |

| 50 | Smaller | Higher | |

| 60 | Smaller | Higher |

Source: Adapted from data on the effect of bath temperature on microstructure.

Experimental Protocols

This section provides detailed methodologies for key experiments in sulfamate nickel electrodeposition.

Preparation of a Standard Sulfamate Nickel Plating Bath (1 Liter)

-

Leaching of Equipment: Thoroughly clean the plating tank and all auxiliary equipment. Leach all components that will be in contact with the solution for 12 hours with a 2-5% by volume solution of sulfuric acid heated to 60°C (140°F), followed by a thorough rinse with deionized water.

-

Initial Dissolution: Fill the plating tank with approximately 500 mL of deionized water and heat to 55°C (130°F).

-

Boric Acid Addition: Add 37.5 grams of boric acid and agitate until completely dissolved.

-

Nickel Chloride Addition (Optional): If required for anode corrosion, add the desired amount of nickel chloride (e.g., 6 grams) and ensure it is fully dissolved.

-

This compound Addition: Add the required amount of liquid this compound concentrate (to achieve a nickel metal concentration of approximately 80-100 g/L, which corresponds to roughly 350-450 g/L of this compound).

-

Wetting Agent: Add the recommended amount of a suitable wetting agent.

-

Final Volume and pH Adjustment: Bring the solution to the final volume of 1 liter with deionized water. Adjust the pH to the desired operating range (typically 3.8-4.2) using reagent grade sulfamic acid to lower the pH or a slurry of high-purity nickel carbonate to raise it. Do not add nickel carbonate directly to the bath.

-

Purification:

-

Carbon Treatment: To remove organic impurities, the bath can be batch-treated with activated carbon.

-

Dummy Plating: To remove metallic impurities, perform low-current density electrolysis ("dummying") using a large-area corrugated cathode. Typical conditions are 0.1-0.2 A/dm² to remove copper and lead, and 0.4-0.6 A/dm² for zinc and iron.

-

Nickel Electrodeposition Procedure

-

Substrate Preparation:

-

Mechanically polish the substrate (e.g., copper) to the desired surface finish.

-

Degrease the substrate using a suitable alkaline cleaner.

-

Rinse thoroughly with deionized water.

-

Activate the surface by dipping in a dilute acid solution (e.g., 10% sulfuric acid or, for high-strength steels, a mild sulfamic acid solution to prevent hydrogen embrittlement).

-

Rinse thoroughly with deionized water.

-

-

Electrodeposition Setup:

-

Place the prepared sulfamate nickel bath in a thermostatically controlled plating tank.

-

Use sulfur-depolarized nickel anodes placed in appropriate anode bags to prevent particulate contamination of the bath.

-

Position the prepared substrate (cathode) in the center of the tank.

-

Ensure proper agitation, either through a moving cathode bar or solution circulation.

-

-

Plating:

-

Heat the electrolyte to the desired operating temperature (e.g., 50°C).

-

Apply the desired direct current density (e.g., 4 A/dm²).

-

Continue the electrodeposition for the time required to achieve the desired coating thickness.

-

-

Post-Treatment:

-

Remove the plated substrate from the bath.

-

Rinse thoroughly with deionized water.

-

Dry the component.

-

If required, perform a post-plating heat treatment to further relieve stress and improve adhesion.

-

Measurement of Internal Stress

Internal stress can be measured using several techniques. The spiral contractometer and the bent strip method are common.

Standard Test Method (ASTM B975 - Split Strip Evaluation):

-

A thin, flexible metal strip (the test strip) is coated on one side with a stop-off lacquer.

-

The strip is then plated with the nickel deposit on the un-lacquered side.

-

The internal stress in the nickel deposit causes the strip to bend.

-

The degree of bending is measured, and the internal stress is calculated based on the geometry of the strip and the properties of the substrate and the deposit. This method is quantitative and can be used for both tensile and compressive stress.

Visualizing the Process and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between the components of the sulfamate nickel electrodeposition process.

Caption: Experimental workflow for sulfamic acid-based nickel electrodeposition.

The Hydrolysis of Nickel Sulfamate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of nickel sulfamate hydrolysis in aqueous solutions. The stability of this compound solutions is paramount in various high-technology applications, including electroforming, precision electronics manufacturing, and as a reagent in specialized chemical synthesis relevant to drug development. Understanding the kinetics, mechanisms, and factors influencing the degradation of the sulfamate ion is essential for process control, quality assurance, and the prevention of detrimental effects on product quality. This document provides a comprehensive overview of the hydrolysis process, detailed experimental protocols for its monitoring, and quantitative data to support advanced research and development.

The Core of this compound Hydrolysis

This compound, Ni(SO₃NH₂)₂, is highly valued for its ability to produce nickel deposits with low internal stress, high ductility, and excellent throwing power.[1] However, in aqueous solutions, the sulfamate anion (SO₃NH₂⁻) is susceptible to hydrolysis, a chemical breakdown reaction with water. This process is significantly influenced by temperature and pH.[2][3]

The primary hydrolysis reaction of the sulfamate ion results in the formation of ammonium (NH₄⁺) and bisulfate (HSO₄⁻) ions, which in the context of a nickel plating bath, leads to the accumulation of ammonium and sulfate ions.[2][4] The overall reaction can be represented as:

SO₃NH₂⁻ + H₂O → NH₄⁺ + SO₄²⁻ [5]

This degradation is problematic for several reasons. The incorporation of sulfur from the sulfate ions and the presence of ammonium ions in the electrodeposited nickel layer can increase internal stress, reduce ductility, and cause brittleness.[5][6] Therefore, controlling the rate of hydrolysis is crucial for maintaining the desirable properties of the nickel deposit and the overall stability of the solution.

Mechanism of Hydrolysis

The hydrolysis of sulfamic acid, the parent acid of the sulfamate salt, is understood to proceed through a mechanism involving its zwitterionic form, ⁺NH₃SO₃⁻.[4][7] The reaction is acid-catalyzed, with the rate being first-order with respect to the sulfamic acid concentration.[7] The proposed mechanism involves a pre-equilibrium between the sulfamate ion and the protonated sulfamic acid, followed by the slow hydrolysis of the acid.[2] The rate of hydrolysis increases significantly with decreasing pH and increasing temperature.[2][3]

Quantitative Data on this compound Hydrolysis and Bath Operation

The operational parameters of a this compound solution are critical to minimizing hydrolysis and achieving desired deposit characteristics. The following tables summarize key quantitative data related to bath composition and the influence of operational parameters on hydrolysis.

Table 1: Typical Operating Parameters for a this compound Bath [1][8]

| Parameter | Recommended Range | Unit |

| This compound (as Ni metal) | 75 - 135 | g/L |

| Boric Acid | 30 - 45 | g/L |

| pH | 3.5 - 4.5 | |

| Temperature | 45 - 60 | °C |

| Current Density | 0.5 - 21 | A/dm² |

Table 2: Influence of Temperature and pH on the Half-life of Sulfamic Acid [2]

| Temperature (°C) | pH | Approximate Half-life |

| 50 | 3.0 | Long |

| 70 | 4.0 | Moderate |

| 95 | 1.4 | Short |

Note: The half-life decreases significantly with increasing temperature and decreasing pH. A quantitative plot of half-life versus temperature at various pH values can be constructed from kinetic data to predict solution stability.

Experimental Protocols